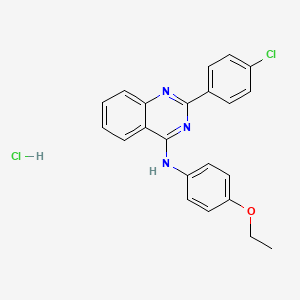![molecular formula C19H24O3 B5222851 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene, also known as GW501516, is a chemical compound that has gained attention for its potential applications in scientific research. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to stimulate the production of muscle tissue and increase endurance in animal models. In
Applications De Recherche Scientifique
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been extensively studied for its potential applications in scientific research. It has been shown to increase endurance and stimulate the production of muscle tissue in animal models, making it a promising compound for the treatment of muscle wasting diseases such as muscular dystrophy. It has also been investigated for its potential to prevent or treat obesity and type 2 diabetes by increasing the metabolism of fatty acids in the liver and skeletal muscle. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been studied for its potential to prevent or treat cardiovascular disease by reducing inflammation and oxidative stress in the cardiovascular system.
Mécanisme D'action
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a transcription factor that regulates the expression of genes involved in energy metabolism and muscle tissue growth. Activation of PPARδ by 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene leads to an increase in the production of muscle tissue and the metabolism of fatty acids in the liver and skeletal muscle, resulting in increased endurance and reduced fat accumulation. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been shown to reduce inflammation and oxidative stress in the cardiovascular system, potentially reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several biochemical and physiological effects that make it a promising compound for scientific research. It has been shown to increase endurance and stimulate the production of muscle tissue in animal models, making it a potential treatment for muscle wasting diseases. It has also been investigated for its potential to prevent or treat obesity and type 2 diabetes by increasing the metabolism of fatty acids in the liver and skeletal muscle. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been studied for its potential to prevent or treat cardiovascular disease by reducing inflammation and oxidative stress in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several advantages for use in lab experiments. It is a potent and selective agonist of PPARδ, making it a useful tool for studying the role of PPARδ in energy metabolism and muscle tissue growth. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene in lab experiments. It has been shown to have some off-target effects on other nuclear receptors, which could complicate the interpretation of experimental results. Additionally, the long-term effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on human health are not yet fully understood, making it important to use caution when interpreting experimental results.
Orientations Futures
There are several future directions for research on 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene. One area of interest is the development of more potent and selective PPARδ agonists that could have even greater therapeutic potential for the treatment of muscle wasting diseases, obesity, and type 2 diabetes. Another area of interest is the investigation of the long-term effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on human health, particularly with regard to its potential to increase the risk of cancer. Finally, there is a need for further research on the off-target effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on other nuclear receptors, as this could have important implications for the interpretation of experimental results.
Méthodes De Synthèse
The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene involves several steps, including the reaction of 3,5-dimethylphenol with 3-methoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then reacted with 1-chloro-4-(3-methoxyphenoxy)butane in the presence of a catalyst such as palladium on carbon to yield 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene. The purity of the final product can be improved through recrystallization or chromatography.
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-11-16(2)13-19(12-15)22-10-5-4-9-21-18-8-6-7-17(14-18)20-3/h6-8,11-14H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYCVBRJROEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)

![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)


![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)

![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
![4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)
